3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin in the presence of a base.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Difluoropropan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amine group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Fluorinated Amines: Compounds with similar difluoropropan-1-amine moieties but different ring structures.
Uniqueness
3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to the combination of its thiomorpholine ring with dimethyl and difluoropropan-1-amine substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H18F2N2S |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(2,3-dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2S/c1-7-8(2)14-4-3-13(7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
NBVDBPRWUUMJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1CC(CN)(F)F)C |
Origin of Product |
United States |
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